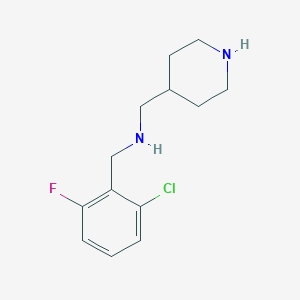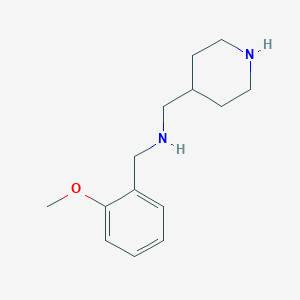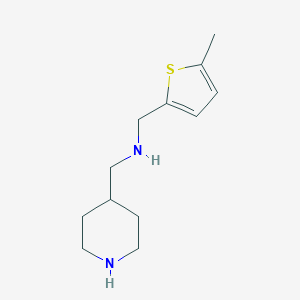![molecular formula C19H29N3O5S B499915 1'-(3,4-DIMETHOXYBENZENESULFONYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B499915.png)
1'-(3,4-DIMETHOXYBENZENESULFONYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide is a complex organic compound characterized by its unique structure, which includes a bipiperidine core and a sulfonyl group attached to a dimethoxyphenyl ring.
Méthodes De Préparation
The synthesis of 1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipiperidine Core: This step involves the cyclization of appropriate precursors to form the bipiperidine structure.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Dimethoxyphenyl Ring: The final step involves coupling the dimethoxyphenyl ring to the bipiperidine core, which can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow chemistry and automated synthesis techniques to scale up the production .
Analyse Des Réactions Chimiques
1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the bipiperidine core can interact with receptor sites, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide can be compared with other similar compounds, such as:
1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide: This compound has a similar structure but lacks the bipiperidine core, which may result in different biological activities.
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-piperidinylcarbonyl azepane: This compound has an azepane ring instead of the bipiperidine core, which can affect its chemical reactivity and biological properties.
The uniqueness of 1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide lies in its bipiperidine core, which provides distinct steric and electronic properties, making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C19H29N3O5S |
|---|---|
Poids moléculaire |
411.5g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H29N3O5S/c1-26-16-7-6-15(14-17(16)27-2)28(24,25)22-12-8-19(9-13-22,18(20)23)21-10-4-3-5-11-21/h6-7,14H,3-5,8-13H2,1-2H3,(H2,20,23) |
Clé InChI |
WHJQATDIYHOZOW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(benzyloxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B499832.png)
![1-{2-[(4-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499833.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499834.png)
![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499839.png)


![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499845.png)
![1-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499848.png)
![N-[4-(benzyloxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B499849.png)

![N-[4-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B499851.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499852.png)


